molecular formula C17H13BrN2S B8343148 5-bromo-N-(diphenylmethylene)-4-methylthiazol-2-amine

5-bromo-N-(diphenylmethylene)-4-methylthiazol-2-amine

Cat. No.: B8343148
M. Wt: 357.3 g/mol
InChI Key: JTQFYFVDOZNQJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(diphenylmethylene)-4-methylthiazol-2-amine is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a benzhydrylidene group attached to a thiazole ring, which is further substituted with a bromine atom and a methyl group. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzhydrylidene-(5-bromo-4-methyl-thiazol-2-yl)-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Bromination: The thiazole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Formation of Benzhydrylidene Group: The final step involves the condensation of the brominated and methylated thiazole with benzhydryl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of benzhydrylidene-(5-bromo-4-methyl-thiazol-2-yl)-amine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(diphenylmethylene)-4-methylthiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiazole derivatives

    Substitution: Functionalized thiazole derivatives

Scientific Research Applications

5-bromo-N-(diphenylmethylene)-4-methylthiazol-2-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of benzhydrylidene-(5-bromo-4-methyl-thiazol-2-yl)-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Benzhydrylidene-(4-methyl-thiazol-2-yl)-amine
  • Benzhydrylidene-(5-chloro-4-methyl-thiazol-2-yl)-amine
  • Benzhydrylidene-(5-bromo-thiazol-2-yl)-amine

Uniqueness

5-bromo-N-(diphenylmethylene)-4-methylthiazol-2-amine is unique due to the presence of both bromine and methyl substituents on the thiazole ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H13BrN2S

Molecular Weight

357.3 g/mol

IUPAC Name

N-(5-bromo-4-methyl-1,3-thiazol-2-yl)-1,1-diphenylmethanimine

InChI

InChI=1S/C17H13BrN2S/c1-12-16(18)21-17(19-12)20-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3

InChI Key

JTQFYFVDOZNQJE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N=C(C2=CC=CC=C2)C3=CC=CC=C3)Br

Origin of Product

United States

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